4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid
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Overview
Description
4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid is a complex organic compound with a unique structure that includes a cyclohepta[c]pyridazin ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohepta[c]pyridazin ring system and the subsequent attachment of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods aim to maximize efficiency, reduce costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of cyclohepta[c]pyridazin and benzoic acid, such as:
- 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid .
- 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-naphthyl)acetamide .
Uniqueness
What sets 4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid apart is its specific structure, which may confer unique biological activities and chemical properties
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
4-[(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O3/c20-16-10-14-4-2-1-3-5-15(14)18-19(16)11-12-6-8-13(9-7-12)17(21)22/h6-10H,1-5,11H2,(H,21,22) |
InChI Key |
QEYIYYHAYOPISC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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